molecular formula C26H26FN5O2S2 B15101013 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101013
M. Wt: 523.6 g/mol
InChI Key: OEJUJIVWSOBLMO-QNGOZBTKSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with various functional groups, including a fluorophenyl group, a piperazine ring, and a thiazolidinone moiety. This compound has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step typically involves the condensation of a suitable pyrimidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrido[1,2-a]pyrimidin-4-one core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Formation of the Thiazolidinone Moiety: The thiazolidinone moiety is synthesized through the reaction of a suitable thioamide with an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazolidinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, piperazine ring, and thiazolidinone moiety contribute to its potential pharmacological activities and make it a valuable compound for scientific research.

Properties

Molecular Formula

C26H26FN5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O2S2/c1-3-10-31-25(34)21(36-26(31)35)15-18-23(28-22-9-8-17(2)16-32(22)24(18)33)30-13-11-29(12-14-30)20-7-5-4-6-19(20)27/h4-9,15-16H,3,10-14H2,1-2H3/b21-15-

InChI Key

OEJUJIVWSOBLMO-QNGOZBTKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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